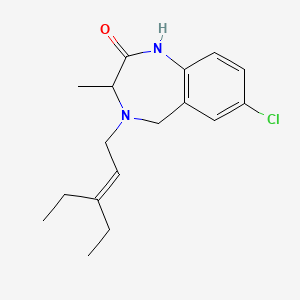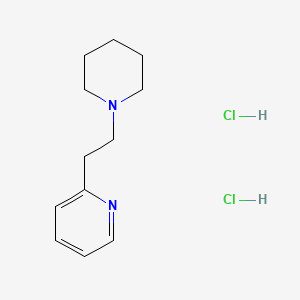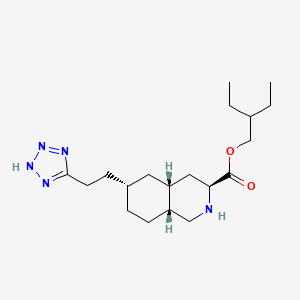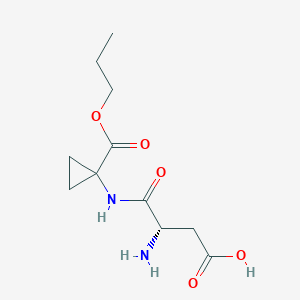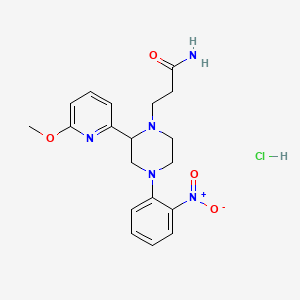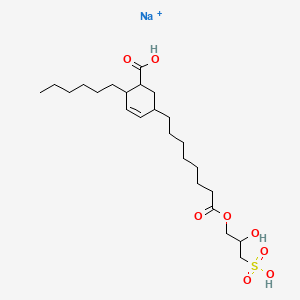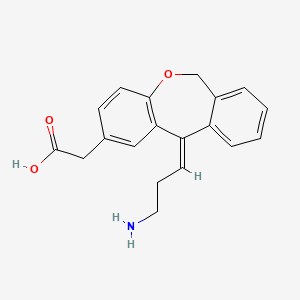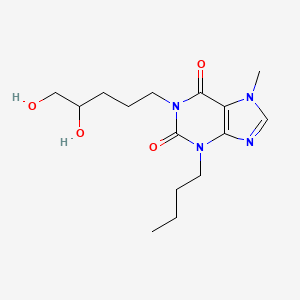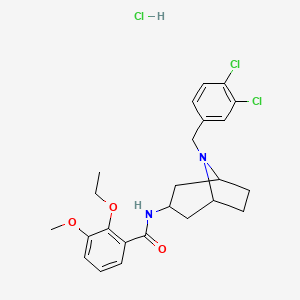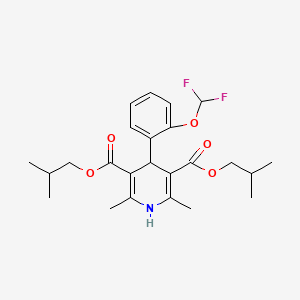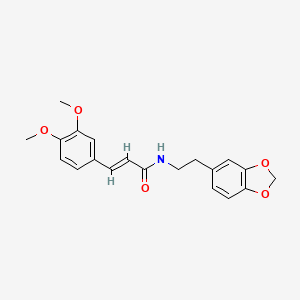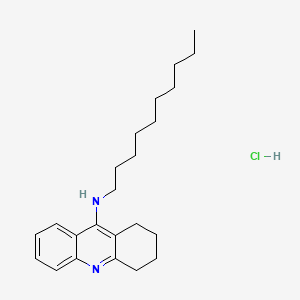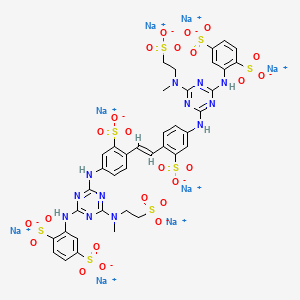
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the naphthoquinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone typically involves the hydroxylation and methoxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the 2 and 3 positions. Methoxylation can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using naphthalene derivatives as starting materials. The process typically includes multiple steps of purification and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学研究应用
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox biology and its potential as an antioxidant.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The biological activity of 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound can modulate various cellular pathways, including the activation of transcription factors such as Nrf2, which regulates the expression of antioxidant proteins. Additionally, it can interact with molecular targets such as enzymes and receptors, influencing cellular signaling pathways.
相似化合物的比较
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the production of henna dye and has antimicrobial properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial activities.
Uniqueness: 2,3-Dihydroxy-6-methoxy-1,4-naphthoquinone is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. Its ability to undergo specific redox reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
86516-17-8 |
|---|---|
分子式 |
C11H8O5 |
分子量 |
220.18 g/mol |
IUPAC 名称 |
2,3-dihydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O5/c1-16-5-2-3-6-7(4-5)9(13)11(15)10(14)8(6)12/h2-4,14-15H,1H3 |
InChI 键 |
QRKZQSAYMXKCOS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


